Cas no 2089320-08-9 (5-methyl-1H-pyrazole-4-carboxamide)
5-methyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxamide, 3-methyl-
- 5-methyl-1H-pyrazole-4-carboxamide
-
- Inchi: 1S/C5H7N3O/c1-3-4(5(6)9)2-7-8-3/h2H,1H3,(H2,6,9)(H,7,8)
- InChI Key: ZPAJAVGZZKPCTN-UHFFFAOYSA-N
- SMILES: N1C=C(C(N)=O)C(C)=N1
5-methyl-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1916-3974-2μmol |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 2μl |
$85.5 | 2023-05-08 | |
| Life Chemicals | F1916-3974-5μmol |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 5μl |
$94.5 | 2023-05-08 | |
| Life Chemicals | F1916-3974-10μmol |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 10μl |
$103.5 | 2023-05-08 | |
| Life Chemicals | F1916-3974-20μmol |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 20μl |
$118.5 | 2023-05-08 | |
| Life Chemicals | F1916-3974-1mg |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 1mg |
$81.0 | 2023-05-08 | |
| Life Chemicals | F1916-3974-2mg |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 2mg |
$88.5 | 2023-05-08 | |
| Life Chemicals | F1916-3974-3mg |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 3mg |
$94.5 | 2023-05-08 | |
| Life Chemicals | F1916-3974-4mg |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 4mg |
$99.0 | 2023-05-08 | |
| Life Chemicals | F1916-3974-5mg |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 5mg |
$103.5 | 2023-05-08 | |
| Life Chemicals | F1916-3974-10mg |
5-methyl-1H-pyrazole-4-carboxamide |
2089320-08-9 | 90%+ | 10mg |
$118.5 | 2023-05-08 |
5-methyl-1H-pyrazole-4-carboxamide Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-methyl-1H-pyrazole-4-carboxamide
Introduction to 5-methyl-1H-pyrazole-4-carboxamide (CAS No. 2089320-08-9)
5-methyl-1H-pyrazole-4-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2089320-08-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 5-methyl-1H-pyrazole-4-carboxamide make it a promising candidate for further exploration in various therapeutic applications.
The molecular structure of 5-methyl-1H-pyrazole-4-carboxamide consists of a pyrazole ring substituted with a methyl group at the 5-position and an amide functional group at the 4-position. This specific arrangement of functional groups contributes to the compound's unique chemical properties and potential biological interactions. The pyrazole core is a well-studied scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
In recent years, there has been growing interest in developing novel derivatives of pyrazole-based compounds due to their versatility and efficacy. 5-methyl-1H-pyrazole-4-carboxamide has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression. The amide group at the 4-position of the pyrazole ring is particularly noteworthy, as it can serve as a hinge-binding motif, enhancing interactions with target proteins.
One of the most compelling aspects of 5-methyl-1H-pyrazole-4-carboxamide is its potential as a lead compound for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced pharmacological profiles. These studies have highlighted the compound's ability to interact with key molecular targets, making it a valuable asset in the quest for new therapeutic agents.
The synthesis of 5-methyl-1H-pyrazole-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic routes has been crucial in enabling large-scale production and further exploration of this compound's potential.
Recent advancements in chemical biology have provided new insights into the mechanisms by which 5-methyl-1H-pyrazole-4-carboxamide exerts its biological effects. Researchers have utilized techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure-activity relationships (SAR) of this compound. These studies have revealed important details about how 5-methyl-1H-pyrazole-4-carboxamide interacts with biological targets, providing a foundation for designing more effective derivatives.
The pharmaceutical industry has shown particular interest in 5-methyl-1H-pyrazole-4-carboxamide due to its potential therapeutic applications. Preclinical studies have demonstrated promising results in models of inflammation and cancer, suggesting that this compound may have clinical utility. However, further research is needed to fully understand its safety profile and optimal dosing regimens before it can be translated into clinical practice.
One area of active investigation is the use of 5-methyl-1H-pyrazole-4-carboxamide as an anti-inflammatory agent. Inflammatory diseases remain a significant global health burden, and there is a continuous need for novel therapeutics that can modulate inflammatory responses effectively. The pyrazole scaffold has shown promise in this context, and 5-methyl-1H-pyrazole-4-carboxamide represents a valuable addition to the arsenal of anti-inflammatory compounds under development.
Another exciting application of 5-methyl-1H-pyrazole-4-carboxamide is its potential role in cancer therapy. Cancer is a complex disease characterized by uncontrolled cell growth and metastasis. By targeting key molecular pathways involved in cancer progression, compounds like 5-methyl-1H-pyrazole-4-carboxamide may offer new avenues for treatment. Early studies have suggested that this compound can inhibit the activity of certain enzymes and receptors that are overexpressed in cancer cells, making it a promising candidate for further investigation.
The development of 5-methyl-1H-pyrazole-4-carboxamide also aligns with broader trends in drug discovery, including the increasing use of computationally derived molecular models to guide experimental design. By integrating computational methods with traditional synthetic approaches, researchers can accelerate the discovery process and identify new compounds with desired properties more efficiently.
In conclusion, 5-methyl-1H-pyrazole-4-carboxamide (CAS No. 2089320-08-9) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further exploration in drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, 5-methyl-1H-pyrazole-4-carboxamide is poised to play an important role in addressing some of today's most pressing medical challenges.
2089320-08-9 (5-methyl-1H-pyrazole-4-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)